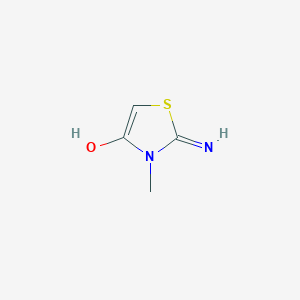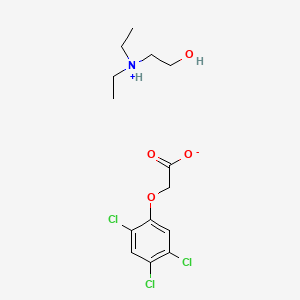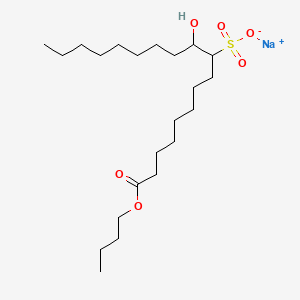
1-Vinylimidazole, 4-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole, 1-ethenyl-4-nitro- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is characterized by the presence of an ethenyl group at the first position and a nitro group at the fourth position of the imidazole ring. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1-ethenyl-4-nitro- typically involves the nitration of 1-ethenylimidazole. The nitration reaction can be carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the imidazole ring . The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of 1H-Imidazole, 1-ethenyl-4-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and to optimize the yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Imidazole, 1-ethenyl-4-nitro- undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethenyl group can participate in various substitution reactions, such as halogenation, where halogens replace hydrogen atoms on the ethenyl group.
Polymerization: The ethenyl group can undergo radical polymerization to form polymers with imidazole units in the backbone.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine, bromine), appropriate solvents (e.g., dichloromethane).
Polymerization: Radical initiators (e.g., azobisisobutyronitrile), solvents (e.g., toluene).
Major Products:
Reduction: 1H-Imidazole, 1-ethenyl-4-amino-.
Substitution: Halogenated derivatives of 1H-Imidazole, 1-ethenyl-4-nitro-.
Polymerization: Polymers with imidazole units.
Aplicaciones Científicas De Investigación
1H-Imidazole, 1-ethenyl-4-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Mecanismo De Acción
The mechanism of action of 1H-Imidazole, 1-ethenyl-4-nitro- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects. The ethenyl group allows for polymerization, enabling the formation of materials with unique properties. The compound’s ability to bind to metal ions also makes it a valuable ligand in coordination chemistry .
Comparación Con Compuestos Similares
1H-Imidazole, 1-ethenyl-: Lacks the nitro group, making it less reactive in certain chemical reactions.
1H-Imidazole, 4-nitro-: Lacks the ethenyl group, limiting its ability to undergo polymerization.
1H-Imidazole, 1-ethenyl-2-nitro-: Has the nitro group at a different position, leading to different reactivity and applications.
Uniqueness: 1H-Imidazole, 1-ethenyl-4-nitro- is unique due to the presence of both the ethenyl and nitro groups, which confer distinct chemical reactivity and versatility in various applications. Its ability to undergo polymerization and participate in diverse chemical reactions makes it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C5H5N3O2 |
|---|---|
Peso molecular |
139.11 g/mol |
Nombre IUPAC |
1-ethenyl-4-nitroimidazole |
InChI |
InChI=1S/C5H5N3O2/c1-2-7-3-5(6-4-7)8(9)10/h2-4H,1H2 |
Clave InChI |
YYHNAWBIRYBJMV-UHFFFAOYSA-N |
SMILES canónico |
C=CN1C=C(N=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



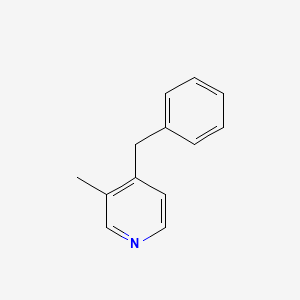
![2-Anthracenesulfonic acid, 1-amino-4-[(2,4-dimethylphenyl)amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B13799162.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B13799175.png)

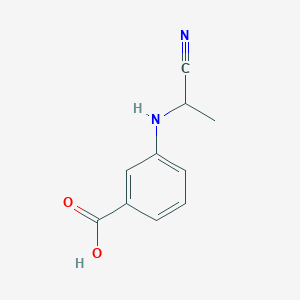
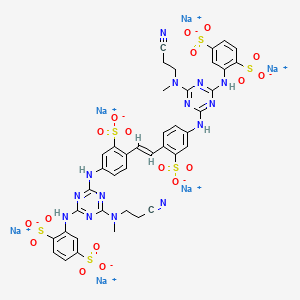

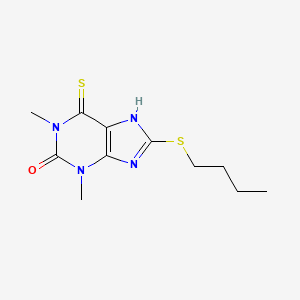
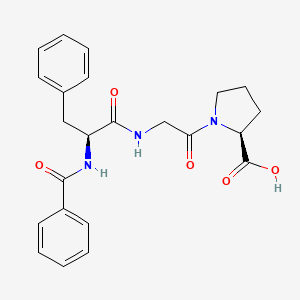
![1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-[(4-tolysulfonamido)-phenylazo]-5-pyrazoline-5-one](/img/structure/B13799217.png)
